![molecular formula C11H9NOS2 B4851965 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4851965.png)
4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one
Overview
Description
4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as BMTO, is a thiazole derivative that has been studied for its potential applications in pharmaceuticals and materials science. BMTO has been shown to exhibit various biological activities, including anticancer, antifungal, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. Additionally, 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to inhibit the activity of histone deacetylase enzymes, which play a role in cancer cell proliferation and survival.
Biochemical and physiological effects:
4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and modulation of gene expression. 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one has also been shown to have antifungal and antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments is its potential as an anticancer agent. Additionally, 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have antifungal and antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents. However, one limitation of using 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one. One direction is the development of new 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one derivatives with improved solubility and bioactivity. Additionally, further studies are needed to fully understand the mechanism of action of 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one and its potential as an anticancer and antimicrobial agent. Finally, the potential use of 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one in materials science, particularly as a precursor for the synthesis of new materials, is an area that warrants further exploration.
Scientific Research Applications
4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential use in pharmaceuticals, particularly as an anticancer agent. Studies have shown that 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 4-benzylidene-2-(methylthio)-1,3-thiazol-5(4H)-one has been shown to have antifungal and antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
(4Z)-4-benzylidene-2-methylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS2/c1-14-11-12-9(10(13)15-11)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIDVJWEDQMFGU-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=CC=CC=C2)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=CC=CC=C2)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-benzylidene-2-methylsulfanyl-1,3-thiazol-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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